1,4-Diamino-2,3-dibromo-5-nitroanthracene-9,10-dione
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Overview
Description
1,4-Diamino-2,3-dibromo-5-nitroanthracene-9,10-dione is a complex organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes amino, bromo, and nitro functional groups attached to an anthracene backbone. It is known for its vibrant color and is used in various applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diamino-2,3-dibromo-5-nitroanthracene-9,10-dione typically involves multiple steps. One common method starts with the bromination of 1,4-diaminoanthraquinone, followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-2,3-dibromo-5-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The bromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like amines and thiols can replace the bromo groups under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in the synthesis of dyes, pigments, and other organic compounds .
Scientific Research Applications
1,4-Diamino-2,3-dibromo-5-nitroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific cellular pathways.
Mechanism of Action
The mechanism of action of 1,4-diamino-2,3-dibromo-5-nitroanthracene-9,10-dione involves its interaction with cellular components. The compound can bind to specific proteins and enzymes, inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications. The molecular targets and pathways involved are still under investigation, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
1,4-Diamino-2,3-dihydroanthraquinone: This compound is similar in structure but lacks the bromo and nitro groups.
1,4-Diaminoanthraquinone: Another related compound, used primarily in dye synthesis.
4,11-Diaminoanthra[2,3-b]furan-5,10-dione: A heterocyclic analog with similar applications in dye and pigment production.
Uniqueness
1,4-Diamino-2,3-dibromo-5-nitroanthracene-9,10-dione stands out due to its unique combination of functional groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
54547-23-8 |
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Molecular Formula |
C14H7Br2N3O4 |
Molecular Weight |
441.03 g/mol |
IUPAC Name |
1,4-diamino-2,3-dibromo-5-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7Br2N3O4/c15-9-10(16)12(18)8-7(11(9)17)13(20)4-2-1-3-5(19(22)23)6(4)14(8)21/h1-3H,17-18H2 |
InChI Key |
RGPFQWPMODFNKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=C(C(=C3N)Br)Br)N |
Origin of Product |
United States |
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